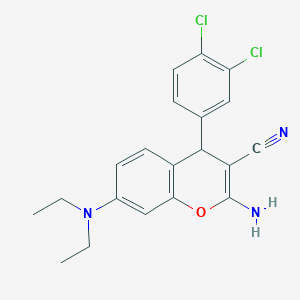

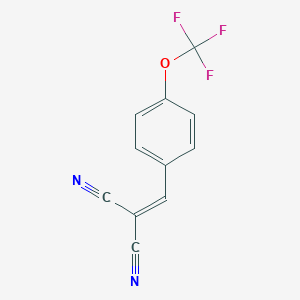

![molecular formula C13H12N2O2S B460895 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one CAS No. 939888-52-5](/img/structure/B460895.png)

2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene derivatives, such as 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one, can be synthesized by heterocyclization of various substrates . For example, substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b’]dipyridin-2-ones were prepared by the reactions of 3-cyanopyridine-2 (1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization of alkyl 4-(2-pyridylthio)acetoacetates or alkyl 3-(3-aminothieno[2,3-b]pyridin-2-yl)-3-oxopropionates under the action of bases .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one is based on a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The synthesis of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one involves several chemical reactions, including condensation and cyclization . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize thiophene derivatives .Aplicaciones Científicas De Investigación

Synthesis Techniques

The compound 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one is a focus of research for its versatile synthesis techniques. For instance, Rodinovskaya and Shestopalov (2000) demonstrated the preparation of substituted 4-hydroxy-1H-thieno[2,3-b;4,5-b′]dipyridin-2-ones through reactions of 3-cyanopyridine-2(1H)-thiones with alkyl 4-chloroacetoacetates and by intramolecular cyclization, highlighting a method for generating derivatives of the compound (Rodinovskaya & Shestopalov, 2000). Similarly, El-Dean et al. (2009) synthesized functionalized thieno[2,3-b:4,5-b‘]dipyridines through a process involving 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxaldehyde, showcasing a method to transform the core compound into various functionalized systems (El-Dean et al., 2009).

Crystal Structure Analysis

The crystal structure of derivatives closely related to 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one has been examined to understand its molecular arrangement and potential for interactions. Liu et al. (2006) determined the crystal structure of a similar compound, shedding light on the intramolecular hydrogen bonding and planarity of the thienopyridine ring, which could inform the design of compounds with specific physical or chemical properties (Liu, Jian-chao, He, Hong-wu, & Ding, Ming-Wu, 2006).

Derivative Synthesis for Biological Applications

Research into derivatives of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one aims to explore their potential biological applications. For example, the synthesis of thieno-fused heterocycles via intramolecular heteroannulation indicates a route to novel compounds that could have significant biological activity, as illustrated by Acharya et al. (2017), who developed diverse high-yield routes for novel thieno-fused nitrogen and oxygen heterocycles (Acharya, Gautam, & Ila, 2017).

Antimicrobial and Anticancer Potential

The synthesis of novel fused pyridine systems from derivatives of the core compound has been investigated for their antimicrobial and anticancer potential. Elansary et al. (2012) synthesized new series of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b′]dipyridines, evaluating them against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines, with some compounds showing promising activity (Elansary, Moneer, Kadry, & Gedawy, 2012).

Safety and Hazards

The safety and hazards of 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one are not explicitly mentioned in the retrieved papers. It is a research product and not intended for human or veterinary use.

Direcciones Futuras

Thiophene-based analogs, such as 2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b’]dipyridin-4-one, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.

Propiedades

IUPAC Name |

6-hydroxy-11,12,13-trimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-5-6(2)10-11-12(8(16)4-9(17)15-11)18-13(10)14-7(5)3/h4H,1-3H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRVZGBYHJPTOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)SC3=C2NC(=O)C=C3O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7,8,9-trimethyl-1H-thieno[2,3-b;4,5-b']dipyridin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

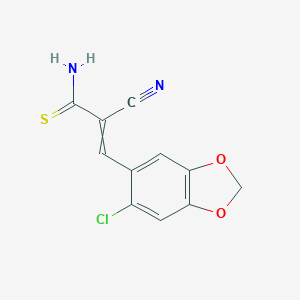

![2-[(4-Bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B460817.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B460823.png)

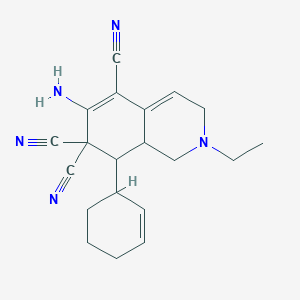

![2-Amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460824.png)

![2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B460828.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460829.png)

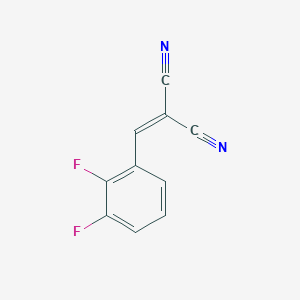

![2-[(3-Fluorophenyl)methylthio]pyrimidine-4,6-diamine](/img/structure/B460832.png)

![3-Acetyl-1-[2-(1-adamantyl)-2-oxoethyl]pyridinium](/img/structure/B460833.png)

![methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460834.png)